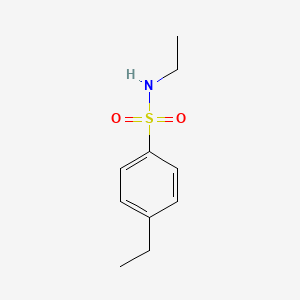
1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a prop-2-yn-1-yl group and two methyl groups at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclohexane can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with propargyl bromide in the presence of a strong base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the prop-2-yn-1-yl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclohexane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclohexane involves its interaction with specific molecular targets and pathways. The compound’s alkyne group can undergo cycloaddition reactions, forming new chemical bonds and structures. Additionally, its hydrophobic cyclohexane ring allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.
相似化合物的比较
Similar Compounds
1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclohexane: Unique due to its specific substitution pattern.
This compound-1,3-dione: Similar structure but with additional carbonyl groups.
This compound-1,3-diol: Similar structure but with hydroxyl groups.
Uniqueness
This compound is unique due to its specific combination of a cyclohexane ring, alkyne group, and methyl substituents
属性
分子式 |
C11H18 |
|---|---|
分子量 |
150.26 g/mol |
IUPAC 名称 |
1,1-dimethyl-3-prop-2-ynylcyclohexane |
InChI |
InChI=1S/C11H18/c1-4-6-10-7-5-8-11(2,3)9-10/h1,10H,5-9H2,2-3H3 |
InChI 键 |
DINALIRWPGSXOA-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCC(C1)CC#C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




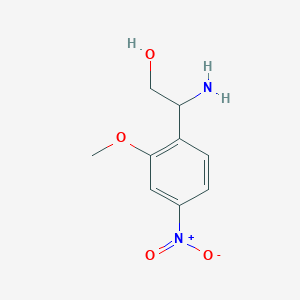
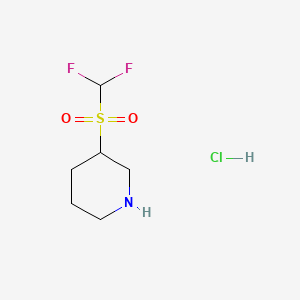
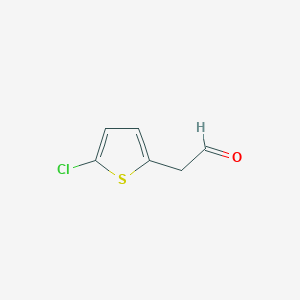
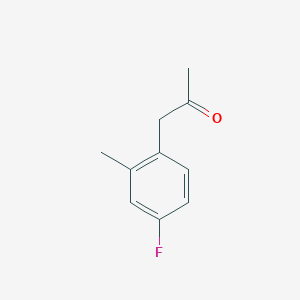
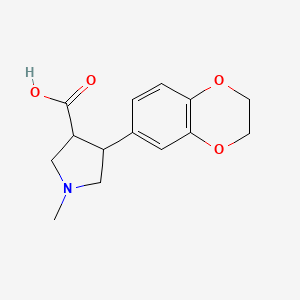


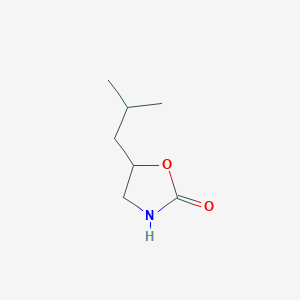
![4-Bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene](/img/structure/B13624833.png)
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13624845.png)
![5-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13624847.png)
